molecular formula C7H8INO2 B3243063 (6-Iodo-5-methoxy-pyridin-2-yl)-methanol CAS No. 154497-85-5

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol

Cat. No.: B3243063
CAS No.: 154497-85-5
M. Wt: 265.05 g/mol
InChI Key: GOYGESYWHKNBOQ-UHFFFAOYSA-N
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Description

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with an iodine atom at the 6-position, a methoxy group at the 5-position, and a methanol group at the 2-position. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol typically involves the iodination of a methoxy-substituted pyridine followed by the introduction of a methanol group. One possible synthetic route could be:

    Iodination: Starting with 5-methoxy-pyridine, the compound can be iodinated at the 6-position using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

    Methanol Introduction: The iodinated intermediate can then be reacted with formaldehyde and a reducing agent to introduce the methanol group at the 2-position.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

(6-Iodo-5-methoxy-pyridin-2-yl)-methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles like amines, thiols, under conditions such as heating or using a catalyst

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Deiodinated pyridine derivatives

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

Chemistry

In chemistry, (6-Iodo-5-methoxy-pyridin-2-yl)-methanol can be used as an intermediate in the synthesis of more complex molecules. Its unique substitution pattern makes it a valuable building block for creating novel compounds.

Biology and Medicine

In biology and medicine, pyridine derivatives are often explored for their potential pharmacological activities. This compound could be investigated for its potential as an antimicrobial, anti-inflammatory, or anticancer agent.

Industry

In the industrial sector, such compounds might be used in the development of new materials, agrochemicals, or as catalysts in various chemical reactions.

Mechanism of Action

The mechanism of action of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol would depend on its specific biological target. Generally, pyridine derivatives can interact with enzymes, receptors, or nucleic acids, modulating their activity. The methoxy and iodine substituents might enhance the compound’s binding affinity or selectivity towards certain molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (6-Iodo-5-methoxy-pyridin-2-yl)-methanamine: Similar structure but with an amine group instead of methanol.

    (6-Iodo-5-methoxy-pyridin-2-yl)-ethanol: Similar structure but with an ethanol group instead of methanol.

    (6-Iodo-5-methoxy-pyridin-2-yl)-methanoic acid: Similar structure but with a carboxylic acid group instead of methanol.

Uniqueness

The uniqueness of (6-Iodo-5-methoxy-pyridin-2-yl)-methanol lies in its specific substitution pattern, which can influence its reactivity and biological activity. The combination of iodine, methoxy, and methanol groups can provide distinct chemical properties compared to its analogs.

Properties

IUPAC Name

(6-iodo-5-methoxypyridin-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-3,10H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOYGESYWHKNBOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)CO)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

40 ml of a 25% solution of diisobutylaluminum hydride in toluene is added drop by drop to a solution of 7 g of 2-iodo-3-methoxypyridine-6-carboxylic acid methyl ester in 95 ml of toluene and 50 ml of tetrahydrofuran at -70° C. The reaction mixture is stirred for 30 minutes at -70° C., heated to -5° C. within two hours and stirred for 2 hours at this temperature. The reaction mixture is cooled to -70° C., mixed in succession with 20 ml of isopropanol and 20 ml of water and stirred for three hours at room temperature. The precipitate is suctioned off on diatomaceous earth, the filter residue is washed with dichloromethane and the filtrate is concentrated by evaporation. 6.54 g of 6-hydroxymethyl-2-iodo-3-methoxypyridine of melting point 106°-108° C. is obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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